molecular formula C27H28N4O3S2 B12145469 4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12145469
M. Wt: 520.7 g/mol
InChI Key: RTXUGADIESXZGL-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a piperidine sulfonyl group, and a methoxy-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via sulfonylation reactions, where piperidine is reacted with a sulfonyl chloride derivative.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the thiazole ring with a pyridin-3-ylmethyl halide under basic conditions.

    Methoxy-Substituted Aniline Addition: Finally, the methoxy-substituted aniline is coupled to the thiazole ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies on its binding interactions and molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H28N4O3S2

Molecular Weight

520.7 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H28N4O3S2/c1-34-24-11-9-23(10-12-24)29-27-31(19-21-6-5-15-28-18-21)26(20-35-27)22-7-13-25(14-8-22)36(32,33)30-16-3-2-4-17-30/h5-15,18,20H,2-4,16-17,19H2,1H3

InChI Key

RTXUGADIESXZGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)CC5=CN=CC=C5

Origin of Product

United States

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